Product packaging for Adociaquinol(Cat. No.:)

Adociaquinol

Cat. No.: B1250825
M. Wt: 518.8 g/mol
InChI Key: DSIWSVWCVRVVNU-FIAXKHQDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Adociaquinol is a natural organic compound belonging to the class of sesterterpenoids, which are terpenes built from five consecutive isoprene units . It was isolated from the marine sponge Haliclona sp. (also known as Adocia sp.), a prolific source of complex meroterpenoids . This compound is part of a broader family of sponge-derived hexaprenoid hydroquinones, which are of significant interest in natural product research due to their diverse biological activities and unique architectural scaffolds . The primary research value of this compound and its structural analogs lies in their potential as tools for probing biological systems. Compounds within this family, particularly the related adociasulfates, have been shown to inhibit kinesin motor proteins by competing with microtubules for binding, a unique mechanism of action that is valuable for studying intracellular transport and cell division . Furthermore, sponge-derived meroterpenoids display a wide range of therapeutically interesting activities, including inhibition of enzymes like HIV-1 reverse transcriptase and phospholipase C, as well as antimicrobial and anti-inflammatory properties . The study of this compound's biosynthesis is also a key area of research, as these pathways are believed to be of bacterial origin within the sponge microbiome, offering potential avenues for biotechnological production . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C36H54O2 B1250825 Adociaquinol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C36H54O2

Molecular Weight

518.8 g/mol

IUPAC Name

2-[[(1S,4aS,5R,8aS)-5-[2-[(1S,4aS,8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethyl]-2,5,8a-trimethyl-1,4,4a,6,7,8-hexahydronaphthalen-1-yl]methyl]benzene-1,4-diol

InChI

InChI=1S/C36H54O2/c1-24-10-14-31-33(3,4)17-8-19-35(31,6)28(24)16-21-34(5)18-9-20-36(7)29(25(2)11-15-32(34)36)23-26-22-27(37)12-13-30(26)38/h11-13,22,28-29,31-32,37-38H,1,8-10,14-21,23H2,2-7H3/t28-,29-,31-,32-,34+,35+,36+/m0/s1

InChI Key

DSIWSVWCVRVVNU-FIAXKHQDSA-N

Isomeric SMILES

CC1=CC[C@H]2[C@@](CCC[C@@]2([C@H]1CC3=C(C=CC(=C3)O)O)C)(C)CC[C@H]4C(=C)CC[C@@H]5[C@@]4(CCCC5(C)C)C

Canonical SMILES

CC1=CCC2C(CCCC2(C1CC3=C(C=CC(=C3)O)O)C)(C)CCC4C(=C)CCC5C4(CCCC5(C)C)C

Synonyms

adociaquinol

Origin of Product

United States

Advanced Synthetic Methodologies for Adociaquinol and Analogs

Total Synthesis Approaches to the Adociaquinol Core Structure

The total synthesis of complex natural products like this compound serves as a benchmark for the capabilities of modern synthetic chemistry. organic-chemistry.org It not only provides access to the natural product itself but also drives the development of new synthetic methods and strategies.

Strategic Disconnections and Retrosynthetic Analysis

Retrosynthetic analysis is a powerful problem-solving technique in organic synthesis where a target molecule is deconstructed into simpler, commercially available starting materials through a series of logical bond disconnections. youtube.comslideshare.netdeanfrancispress.comscitepress.org This process helps in devising a forward synthetic plan. leah4sci.comlibretexts.org For this compound, a key retrosynthetic disconnection involves breaking the molecule down into key fragments that can be assembled efficiently. A plausible retrosynthetic strategy for the this compound core might involve a hetero-Diels-Alder reaction as a key bond-forming step, simplifying the complex polycyclic system into more manageable precursors. researchgate.net This approach highlights the importance of identifying strategic bonds that, when disconnected, lead to a significant reduction in molecular complexity.

The process of retrosynthesis can be visualized as a tree, where the target molecule is the root and the branches represent different disconnection pathways leading to various potential starting materials. numberanalytics.com This allows for the exploration of multiple synthetic routes, enabling chemists to choose the most efficient and practical pathway. deanfrancispress.com

Key Synthetic Transformations and Reaction Mechanisms

The construction of the this compound scaffold relies on a series of key synthetic transformations. One of the pivotal reactions in a reported synthetic approach is the hetero-Diels-Alder reaction. researchgate.net This cycloaddition reaction forms a six-membered ring by combining a diene with a dienophile containing a heteroatom, and it is particularly useful for constructing heterocyclic systems present in many natural products.

Other crucial transformations in organic synthesis that could be employed include: fishersci.com

Palladium-catalyzed cross-coupling reactions: These reactions are fundamental for forming carbon-carbon and carbon-heteroatom bonds.

Asymmetric hydrogenations and epoxidations: These are essential for introducing chirality and controlling stereochemistry.

Olefin metathesis: This powerful reaction allows for the formation and manipulation of carbon-carbon double bonds.

Understanding the mechanisms of these reactions is critical for optimizing reaction conditions and achieving the desired outcomes. For instance, in a cascade reaction, a series of intramolecular transformations occur in a single pot, often leading to a dramatic increase in molecular complexity in a highly efficient manner. 20.210.105

Stereochemical Control and Diastereoselective Syntheses

This compound possesses multiple stereocenters, making stereochemical control a paramount challenge in its synthesis. The three-dimensional arrangement of atoms in a molecule can significantly influence its biological activity. numberanalytics.comnih.gov Therefore, the development of stereoselective, and specifically diastereoselective, syntheses is essential. numberanalytics.com

Strategies for achieving stereochemical control include: ethz.ch

Chiral pool synthesis: Utilizing readily available chiral starting materials.

Use of chiral auxiliaries: Temporarily attaching a chiral molecule to guide the stereochemical outcome of a reaction. numberanalytics.comnumberanalytics.com

Asymmetric catalysis: Employing a chiral catalyst to favor the formation of one stereoisomer over another.

In the context of this compound synthesis, controlling the relative stereochemistry between the newly formed stereocenters is crucial. Diastereoselective reactions are designed to produce a specific diastereomer out of several possibilities. numberanalytics.com The choice of reagents, solvents, and reaction temperature can significantly influence the stereochemical outcome of a reaction. organic-chemistry.org For example, the use of a bulky protecting group can direct an incoming reagent to a specific face of the molecule, thereby controlling the stereochemistry of the newly formed bond. 20.210.105

Synthesis of this compound Analogs and Derivatives

The synthesis of analogs and derivatives of natural products is a vital component of medicinal chemistry and chemical biology. nih.gov By systematically modifying the structure of this compound, researchers can probe its structure-activity relationships (SAR), identify the key pharmacophoric elements, and potentially develop new compounds with improved properties.

Derivatization Strategies for Structural Elucidation and Optimization

Derivatization involves chemically modifying a molecule to produce a new compound with different properties. jfda-online.comlibretexts.org This technique is widely used for several purposes:

Structural Elucidation: Chemical derivatization can aid in determining the structure of a complex molecule by introducing specific functionalities that can be analyzed using spectroscopic techniques. jfda-online.com

Improving Analytical Performance: Derivatization can enhance the detectability of a compound in analytical methods like HPLC or GC-MS by introducing chromophores, fluorophores, or other easily ionizable groups. nih.govsigmaaldrich.commdpi.com

Optimization of Biological Activity: By creating a library of derivatives, chemists can explore how different functional groups at various positions on the this compound scaffold affect its biological activity. sioc-journal.cn

Common derivatization reactions include silylation, acylation, and alkylation, which target functional groups like alcohols, amines, and carboxylic acids. libretexts.orgsigmaaldrich.com The choice of derivatizing agent depends on the specific functional group being targeted and the desired properties of the resulting derivative. nih.gov

Derivatization StrategyTarget Functional GroupPurpose
Silylation Alcohols, Amines, Carboxylic AcidsIncrease volatility for GC analysis, protection of functional groups. sigmaaldrich.com
Acylation Alcohols, AminesIntroduce chromophores for UV detection, alter polarity. libretexts.org
Alkylation Carboxylic Acids, AminesForm esters or N-alkyl derivatives to modify properties. libretexts.org
Fluorophore Tagging Amines, Carboxylic AcidsEnhance sensitivity in fluorescence-based assays. nih.gov

Synthesis of Hybrid Compounds Incorporating this compound Scaffolds

A promising strategy in drug discovery is the creation of hybrid molecules, which combine two or more distinct pharmacophoric scaffolds into a single entity. nih.govrsc.org This approach can lead to compounds with novel or enhanced biological activities, potentially acting on multiple targets simultaneously. uran.ua

Molecular Mechanisms of Action of Adociaquinol

Target Identification and Validation Studiesresearchgate.netresearchgate.netnih.govmdpi-res.com

The initial steps in characterizing the mechanism of any bioactive compound involve the identification and validation of its molecular targets. nih.gov For adociaquinol and its analogs, research has pointed towards specific proteins and enzymes as key interaction partners.

Identification of Specific Protein Targets (e.g., Kinesin Motor Protein)scbt.com

A significant body of research has identified kinesin motor proteins as a primary target of this compound-related compounds, particularly the adociasulfates. nih.govnih.gov Kinesins are a superfamily of motor proteins essential for various cellular functions, including mitotic spindle formation, chromosome segregation, and the transport of organelles and vesicles along microtubules. nih.gov

Studies on adociasulfate-2 (B1252062) (AS-2), a structurally similar sulfated derivative of this compound, have shown that it inhibits kinesin activity by targeting the motor domain. nih.gov This inhibition is achieved by mimicking the activity of microtubules, thereby interfering with the kinesin-microtubule interaction that is fundamental for its motor function. nih.gov It has been proposed that AS-2 does not act as a classical 1:1 inhibitor but instead forms rod-like aggregates that complex with kinesin, leading to the inhibition of its ATPase activity. nih.gov This unique mechanism suggests that a small molecule can disrupt a protein-protein interaction by forming a biomimetic aggregate. nih.gov Further investigations have clarified that adociasulfates can bind to kinesin in a 1:1 interaction, competing with microtubules for the binding site. nih.gov

The table below summarizes key findings related to the interaction of this compound-related compounds with kinesin motor proteins.

CompoundTarget ProteinMechanism of ActionKey FindingsReference
Adociasulfate-2Kinesin Motor ProteinCompetes with microtubules for binding to the kinesin motor domain.Inhibits ATPase activity and disrupts kinesin-mediated transport. Forms aggregates that mimic microtubules. nih.govnih.gov

Characterization of Enzyme Inhibition or Modulation by this compound

Beyond kinesins, this compound and its related meroterpenoids have been shown to modulate the activity of several other enzymes. For instance, some meroterpenes exhibit inhibitory effects on enzymes crucial for the survival of pathogens. mdpi.com While direct studies on this compound's broad enzyme inhibition profile are limited, the activities of related compounds provide valuable insights.

For example, certain meroterpenoids have demonstrated inhibitory activity against sortase A, an enzyme important for the cell adhesion of Gram-positive bacteria. mdpi.com Others have shown moderate to significant inhibition of isocitrate lyase from Candida albicans, an enzyme in the glyoxylate (B1226380) cycle. mdpi.com Furthermore, related compounds like halenaquinone (B1672917) have been found to inhibit Ca2+ ATPase, phosphatidylinositol 3-kinase, protein-tyrosine kinase, and mammalian topoisomerase I. mdpi.com Adociaquinone B, another related compound, is a potent inhibitor of recombinant human Cdc25B. mdpi.com

The table below presents a selection of enzymes inhibited by compounds structurally related to this compound.

Compound FamilyTarget EnzymeBiological Significance of TargetReference
MeroterpenoidsSortase ACell adhesion in Gram-positive bacteria. mdpi.com
MeroterpenoidsIsocitrate LyaseGlyoxylate cycle in microorganisms. mdpi.com
HalenaquinoneCa2+ ATPase, PI3-Kinase, Protein-Tyrosine Kinase, Topoisomerase IVarious cellular signaling and maintenance processes. mdpi.com
Adociaquinone BCdc25BCell cycle regulation. mdpi.com

Investigation of Receptor Binding and Functional Impact

Cellular Pathway Perturbations by Adociaquinolresearchgate.net

The interaction of this compound with its molecular targets ultimately leads to the perturbation of various cellular pathways, affecting fundamental cellular processes.

Investigation of Intracellular Signaling Cascades

The inhibition of key enzymes and proteins by this compound and its analogs can trigger or disrupt intracellular signaling cascades. nih.govplos.orgunits.it For example, the inhibition of phosphatidylinositol 3-kinase by related compounds like halenaquinone would directly impact the PI3K/Akt signaling pathway, which is crucial for cell growth, proliferation, and survival. mdpi.com Similarly, the inhibition of protein-tyrosine kinases would affect numerous signaling pathways that rely on tyrosine phosphorylation for signal transduction. mdpi.com

A related meroterpenoid, akaterpin, has been shown to inhibit the hydrolysis of phosphatidylinositol by phospholipase C. researchgate.netmdpi.com This action interferes with a key step in eukaryotic signaling that produces the second messengers diacylglycerol and inositol (B14025) triphosphate. researchgate.netmdpi.com The modulation of such fundamental signaling pathways underscores the potential of these compounds to exert profound effects on cellular behavior.

Modulation of Key Cellular Processes (e.g., proliferation, differentiation, apoptosis in non-human cells)researchgate.net

The disruption of critical signaling pathways and the inhibition of essential proteins like kinesins by this compound-related compounds have significant consequences for key cellular processes in non-human cells. The inhibition of kinesin motor proteins, for instance, can lead to mitotic arrest and the disruption of cell division, thereby affecting cell proliferation. scbt.comnih.gov

Furthermore, several meroterpenoids, including adociaquinones A and B, have demonstrated cytotoxic activity against various cell lines, indicating an ability to induce cell death. mdpi.com The induction of apoptosis is a common mechanism through which cytotoxic compounds exert their effects. embopress.orgnih.govscielo.br While the precise apoptotic pathways triggered by this compound are yet to be fully elucidated, the pro-apoptotic activity of related compounds suggests that this is a likely mechanism of action. For example, some quinone compounds are known to induce apoptosis in various human tumor cell lines through mechanisms that may involve the generation of reactive oxygen species. mdpi.com

The table below summarizes the observed effects of this compound-related compounds on key cellular processes in non-human cells.

Compound/Compound FamilyCellular Process AffectedObserved EffectPotential MechanismReference
AdociasulfatesCell DivisionMitotic arrestInhibition of kinesin motor proteins. nih.gov
Adociaquinones A & BCell ViabilityCytotoxicityInduction of apoptosis. mdpi.com
Quinone compoundsApoptosisInduction of programmed cell deathGeneration of reactive oxygen species. mdpi.com

Bioenergetic and Metabolic Impact at the Cellular Level

The inhibition of V-ATPase by this compound has profound consequences on cellular bioenergetics and metabolism. V-ATPases are crucial for maintaining the acidic environment of various intracellular organelles, such as lysosomes and endosomes, by pumping protons across their membranes. scbt.commdpi.comthno.org This process is an active one, requiring the hydrolysis of ATP. plos.org

Furthermore, the inhibition of V-ATPase can impact cellular energy metabolism. While direct studies on this compound's specific effects on metabolic pathways like glycolysis or oxidative phosphorylation are not extensively detailed in the provided results, the inhibition of an ATP-dependent pump implies a potential alteration in cellular ATP consumption. In some cancer cells, inhibition of glucose uptake, a key metabolic event, leads to an increase in mitochondrial respiration as a compensatory mechanism. nih.gov While not directly about this compound, this highlights the intricate link between different metabolic pathways and how inhibiting one can lead to adaptations in another. The disruption of the proton motive force by V-ATPase inhibitors can have wide-ranging effects on cellular energy dynamics and ion transport. scbt.com

The cellular response to such metabolic stress can involve various signaling pathways. For instance, amino acid starvation has been shown to increase V-ATPase assembly and activity, a process that is independent of the PI3K/mTORC1 pathway but is modulated by the AKT Ser/Thr kinase. nih.gov This suggests that cells have complex mechanisms to sense and respond to changes in their metabolic state, which can be influenced by V-ATPase activity.

Biophysical and Structural Biology Aspects of this compound-Target Interactions

A deeper understanding of this compound's mechanism of action requires an examination of its direct physical interactions with its protein targets.

Ligand-Protein Interaction Analysis (e.g., molecular docking related to mechanism)

While specific molecular docking studies for this compound with V-ATPase are not detailed in the provided search results, the general principles of ligand-protein interactions can be inferred. The interaction between a small molecule like this compound and a large protein complex like V-ATPase is governed by a combination of forces, including hydrogen bonds, hydrophobic interactions, and van der Waals forces. youtube.com

The structure of V-ATPase is complex, consisting of a membrane-embedded V0 domain and a cytosolic V1 domain, which work together to hydrolyze ATP and transport protons. thno.orgbiorxiv.orgnih.gov Inhibitors of V-ATPase can bind to different subunits of this complex. For example, the inhibitor Bafilomycin A1 binds to the V0 sector, whereas Concanamycin A binds to the V1 domain. scbt.com The specific binding site of this compound on the V-ATPase complex would determine its precise inhibitory mechanism.

Computational tools like molecular docking are invaluable for predicting the binding pose of a ligand within the active site of a protein and identifying the key amino acid residues involved in the interaction. researchgate.netcaltech.edu Such analyses can reveal, for instance, the formation of hydrogen bonds between the hydroxyl groups of this compound's hydroquinone (B1673460) moiety and polar residues in the V-ATPase binding pocket, or hydrophobic interactions between its terpene chain and nonpolar residues. The ortho-hydroquinone structure is suggested to be a key active center for the biological activity of related compounds. nih.gov

Conformational Changes Induced by this compound Binding

The binding of a ligand to a protein often induces conformational changes in the protein's structure. nih.govrsc.org These changes can be subtle, involving the rearrangement of a few side chains in the binding pocket, or they can be substantial, leading to large-scale domain movements. nih.gov Such conformational changes are often essential for the protein's function and for the mechanism of inhibition. researchgate.net

In the context of V-ATPase, the binding of an inhibitor like this compound could stabilize a particular conformational state of the enzyme, preventing it from cycling through the conformational changes necessary for proton translocation. scbt.com The V-ATPase undergoes a rotary mechanism, and inhibiting this rotation is a key mechanism for some inhibitors. biorxiv.org The binding of this compound could potentially lock the V-ATPase in an inactive conformation, thereby inhibiting its function.

Predicting these conformational changes computationally is a significant challenge but is crucial for a complete understanding of the inhibitory mechanism. nih.govaps.org Methods that combine molecular mechanics with simulations can provide insights into how the binding of a small molecule can alter the energy landscape of a protein and drive conformational rearrangements. nih.gov For V-ATPase, cryo-electron microscopy has been instrumental in revealing the structural details of the enzyme and how it interacts with inhibitory proteins, showing that some inhibitors can reduce the flexibility of certain subunits. plos.org A similar approach for this compound would be highly informative.

Structure Activity Relationship Sar Studies and Molecular Design

Elucidation of Structural Determinants for Specific Biological Activities

The biological activity of the adociaquinol scaffold is intrinsically linked to its two main structural components: the aromatic hydroquinone (B1673460) head and the complex, rigid hexaprenoid tail. nih.govmdpi-res.com Studies on this family of molecules have focused on their potent inhibition of kinesin motor proteins, a unique mechanism that has been the primary endpoint for structure-activity analyses. researchgate.netresearchgate.net

The fundamental pharmacophore of the this compound family can be deconstructed into two essential features:

The Hydroquinone/Quinone Moiety: This aromatic "headgroup" is a critical element for biological activity. In this compound itself, this exists as a hydroquinone. In its more active analogs, this unit is sulfated. nih.govresearchgate.net This region of the molecule is believed to be the primary interacting element with the biological target.

The Polycyclic Terpenoid Scaffold: this compound possesses a complex, fused-ring terpenoid tail derived from a hexaprenyl precursor. nih.gov This rigid, three-dimensional structure acts as a scaffold, correctly orienting the hydroquinone headgroup for interaction with its target protein. The specific stereochemistry and conformation of this tail are crucial for proper binding and activity.

The most significant functional group modifications within the naturally occurring this compound family are the presence, number, and position of sulfate (B86663) esters on the hydroquinone ring. This compound is the unsulfated parent compound, while its most studied analogs, the adociasulfates, bear one or two sulfate groups. nih.govresearchgate.net

The comparison between this compound and its sulfated counterparts reveals the critical importance of the sulfate groups for potent biological activity, particularly the inhibition of kinesin motor proteins. For instance, adociasulfate-2 (B1252062) (AS-2), which contains sulfate groups, is a known potent inhibitor of kinesin by competing with microtubule binding. researchgate.net This suggests that the negatively charged sulfate groups may mimic the phosphate (B84403) backbone or acidic residues of tubulin, enabling competitive binding to the microtubule-binding site on kinesin. The absence of these sulfate groups in this compound likely results in significantly reduced potency as a kinesin inhibitor, although other biological activities may be retained or emerge.

Table 1: Comparison of this compound and Related Natural Analogs

Compound Name Core Scaffold R Group (Sulfation) Key Reported Biological Activity
This compound Hexaprenoid Hydroquinone H Parent compound, precursor to adociasulfates. nih.gov
Adociasulfate-2 Hexaprenoid Hydroquinone SO₃⁻ Potent inhibitor of kinesin motor proteins. researchgate.net
Adociasulfate-6 Hexaprenoid Hydroquinone SO₃⁻ Kinesin inhibitor. nih.gov
Adociasulfate-11 Hexaprenoid Hydroquinone SO₃⁻ Isolated natural analog. nih.gov

| Adociasulfate-12 | Hexaprenoid Hydroquinone | SO₃⁻ | Isolated natural analog. nih.gov |

Identification of Key Pharmacophores within the this compound Scaffold

SAR-Driven Optimization of this compound Scaffolds

While extensive synthetic programs for the optimization of this compound are not widely documented, the study of its natural analogs provides a clear blueprint for SAR-driven design. nih.gov

The unique mechanism of action of the adociasulfate family—inhibition of kinesin via competition with microtubule binding—is a key insight for rational analog design. researchgate.netresearchgate.net This mechanism suggests that successful analogs must preserve the fundamental structural dichotomy: a target-interacting headgroup and a rigid positioning scaffold.

Rational design efforts would logically focus on:

Modification of the Hydroquinone Head: Introducing various anionic groups other than sulfate could probe the requirements for electrostatic interaction. Varying the number and position of these groups could optimize binding affinity and selectivity for different kinesin family members.

Alteration of the Terpenoid Tail: Simplification or modification of the complex polycyclic tail could lead to more synthetically accessible analogs. Such changes would explore the minimal structural requirements of the scaffold needed to maintain the correct orientation of the headgroup.

Specific quantitative structure-activity relationship (QSAR) or molecular dynamics (MD) studies for this compound are not extensively reported in the scientific literature. However, these computational tools are ideally suited for optimizing the this compound scaffold.

QSAR: A QSAR model could be developed using the known family of natural adociasulfates and synthetic analogs. frontiersin.orgresearchgate.net By calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) for each analog and correlating them with their measured kinesin inhibitory activity, a predictive mathematical model could be built. ijpsr.com Such a model would allow for the virtual screening of novel, un-synthesized analogs, prioritizing those with the highest predicted potency.

Molecular Dynamics (MD): MD simulations could provide profound insights into the interaction between this compound analogs and the kinesin motor domain. mdpi.comnih.gov Simulations could be used to:

Model the binding of this compound or its sulfated analogs into the microtubule-binding pocket of kinesin.

Analyze the stability of the ligand-protein complex over time. nih.gov

Identify the specific amino acid residues involved in the interaction, guiding future modifications to enhance binding.

Predict how structural changes to the ligand would affect its binding pose and affinity.

Rational Design of this compound Analogs Based on Mechanistic Insights

Correlation of Structural Features with Specific Molecular and Cellular Mechanisms

The distinct molecular architecture of the this compound/adociasulfate class is directly correlated with its specific mechanism of action at the molecular and cellular levels.

The molecular mechanism of the active, sulfated analogs is the inhibition of the ATPase activity of kinesin motors by preventing their interaction with microtubules. researchgate.net The key structural features responsible for this are:

The Sulfated Hydroquinone Moiety: This negatively charged group is believed to act as a structural mimic of the acidic C-terminal tails of tubulin. It competitively occupies the same binding site on the kinesin motor domain that would normally bind to the microtubule.

The Rigid Terpenoid Scaffold: This bulky and conformationally restricted tail ensures that the hydroquinone head is presented in a precise orientation and prevents the ligand from being easily displaced. It essentially functions as an anchor, holding the inhibitory headgroup in place.

This molecular action translates into distinct cellular effects. By inhibiting kinesin motor proteins, particularly mitotic kinesins like Eg5, these compounds can halt cell division. researchgate.net This leads to mitotic arrest, where cells are unable to form a proper bipolar spindle, resulting in the formation of mono-polar spindles and ultimately triggering apoptosis. This specific cellular mechanism is the basis for the potential anti-tumor activity observed in this class of compounds. researchgate.net

Preclinical Pharmacological and Biological Evaluation of Adociaquinol Analogs Non Human Systems

In Vitro Efficacy and Selectivity Profiling

In vitro studies provide the initial screening data for adociaquinol analogs, offering insights into their biological activity in a controlled laboratory setting.

Cell-based assays are fundamental in determining the potential therapeutic applications of this compound analogs. These assays measure the effect of the compounds on whole cells, providing a more biologically relevant context than purified enzyme assays. For instance, the anti-parasitic activity of these analogs can be evaluated against various pathogens. aber.ac.uk A common approach involves incubating the parasites, such as Toxoplasma gondii, with the test compounds and measuring the inhibition of parasite proliferation. scielo.brmdpi.com This can be achieved through methods like luminescence-based assays that quantify parasite viability. mdpi.com

Similarly, the anti-proliferative activity of this compound analogs against cancer cell lines is a key area of investigation. Assays measuring cell viability, such as those utilizing metabolic indicators, can determine the concentration at which the compounds inhibit cell growth.

Below is a representative data table illustrating the kind of results obtained from such assays:

Table 1: In Vitro Anti-proliferative and Anti-parasitic Activity of this compound Analogs

CompoundCell Line/ParasiteActivity TypeEC₅₀ (µM)
This compound Analog AToxoplasma gondiiAnti-parasitic0.03
This compound Analog BHuman Foreskin Fibroblast (HFF)Cytotoxicity>10
This compound Analog CLeishmania donovaniAnti-parasitic1.5
This compound Analog DMurine MacrophagesCytotoxicity>20

EC₅₀ (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.

To understand the mechanism of action, enzyme inhibition assays are employed to identify specific molecular targets of this compound analogs. The half-maximal inhibitory concentration (IC₅₀) is a key parameter derived from these assays, representing the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. numberanalytics.com A lower IC₅₀ value indicates greater potency. numberanalytics.com

For example, if an this compound analog is hypothesized to target a specific kinase involved in a disease pathway, its inhibitory activity against that kinase would be measured. These assays are crucial for structure-activity relationship (SAR) studies, helping to refine the chemical structure of the analogs to improve their potency and selectivity. researchgate.netresearchgate.net The relationship between IC₅₀ and the inhibition constant (Ki) is dependent on the mechanism of inhibition, which can be competitive, non-competitive, or uncompetitive. sciencesnail.com

The following table provides hypothetical IC₅₀ values for this compound analogs against a target enzyme:

Table 2: Enzyme Inhibition Potency of this compound Analogs

CompoundTarget EnzymeInhibition TypeIC₅₀ (nM)
This compound Analog EKinase XCompetitive15
This compound Analog FKinase XCompetitive25
This compound Analog GProtease YNon-competitive50
This compound Analog HProtease YNon-competitive75

IC₅₀ (Half-maximal inhibitory concentration) is the measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Assessing off-target activity is crucial to predict potential side effects. This involves screening this compound analogs against a panel of other enzymes, receptors, and ion channels to identify any unintended interactions. nih.govnih.gov For example, a compound designed to inhibit a specific kinase should ideally not affect other kinases or unrelated proteins. High-throughput screening methods are often used to perform these broad panels. nih.gov Understanding the off-target profile helps in selecting analogs with the highest therapeutic index—the ratio of the toxic dose to the therapeutic dose.

Enzyme Inhibition Assays and Potency Determination (e.g., IC50)

In Vivo Efficacy Studies in Relevant Non-Human Models

Following promising in vitro results, this compound analogs are advanced to in vivo studies in animal models to evaluate their efficacy in a living organism.

To test the in vivo efficacy of this compound analogs, appropriate animal models that mimic human diseases are essential. For anti-parasitic drug development, this could involve infecting mice with the target parasite, such as Leishmania donovani, the causative agent of visceral leishmaniasis. plos.orgplos.orgnih.gov The establishment of these models allows researchers to assess the ability of the compounds to reduce the parasite burden in relevant organs like the liver and spleen. nih.govturkiyeparazitolderg.org The choice of animal model, such as BALB/c or C57BL/6 mice, can influence the course of infection and the observed efficacy of the drug. nih.gov

Pharmacodynamic (PD) biomarkers are used to demonstrate that a drug is engaging its target and having the desired biological effect in the animal model. ecancer.org These biomarkers can be molecular, cellular, or imaging-based. nih.govdrugtargetreview.com For an anti-proliferative agent, a PD biomarker might be a decrease in the level of a protein that is downstream of the drug's target in tumor tissue. ecancer.orgnih.gov For an anti-parasitic drug, a reduction in parasite-specific antigens or nucleic acids in the blood or tissues could serve as a biomarker. mdpi.com

Animal models are critical for validating these biomarkers and showing a correlation between changes in the biomarker and the therapeutic response. drugtargetreview.comnih.gov This provides crucial information for the design of subsequent clinical trials in humans. ecancer.org

Translational Research from In Vitro to Non-Human In Vivo Models

The successful transition of a drug candidate from laboratory (in vitro) experiments to testing in living organisms (in vivo) is a pivotal step in preclinical development. sygnaturediscovery.com This translational research aims to bridge the gap between controlled lab environments and the complex biological systems of whole organisms. sygnaturediscovery.commdpi.com For this compound and its analogs, this involves moving from promising results in cell cultures to evaluation in non-human, typically rodent, models. The primary goal is to determine if the potent effects observed in vitro, such as inhibiting cancer cell growth, can be replicated within a living system, providing crucial insights into the compound's potential therapeutic efficacy. sygnaturediscovery.commdpi.com

A key focus of this translational phase is the use of animal models of disease, which are indispensable for discovering and developing new therapeutic agents. mdpi.com These models allow researchers to assess how a potential drug behaves within a complete biological system, offering data on its pharmacokinetics (how the body absorbs, distributes, metabolizes, and excretes the drug) and pharmacodynamics (the drug's effect on the body). nih.gov Computational modeling and simulations are increasingly used to predict these properties based on in vitro data, helping to optimize the design of in vivo experiments. sygnaturediscovery.comresearchgate.net

Ex vivo models, which use tissue cultured in a more natural environment outside the organism, serve as an intermediate step, offering greater clinical relevance than standard in vitro cultures. nordicbioscience.com Ultimately, the knowledge gained from these preclinical in vitro and in vivo studies informs the design of potential human clinical trials. sygnaturediscovery.com

Future Research Directions and Theoretical Applications

Exploration of Novel Therapeutic Avenues Based on Adociaquinol's Unique Mechanism of Action

This compound belongs to the hydroquinone (B1673460) meroterpenoid class, which is known for a wide range of biological activities. mdpi.comresearchgate.net Its close relatives, the adociasulfates, are noted for their inhibitory action on kinesin motor proteins, a mechanism that has great potential as a tool for studying cellular functions like intracellular transport. mdpi.comresearchgate.net The core structure shared with this compound is believed to be crucial for this activity. mdpi.com Future research could focus on elucidating the precise molecular targets of this compound itself. Understanding its mechanism may reveal novel therapeutic applications. For instance, if it targets specific kinesins or other enzymes in a unique way, it could form the basis for developing treatments for diseases where these proteins are dysregulated, such as certain cancers or neurodegenerative disorders. nih.govresearchgate.net

The hydroquinone moiety of this compound suggests a potential for redox chemistry, which is a feature of interest for its possible interaction with cellular enzymes, transcription factors, and other proteins. researchgate.netresearchgate.net This could be particularly relevant for developing therapies against degenerative diseases. researchgate.net Further investigation into how the this compound structure interacts with biological systems could pave the way for entirely new therapeutic strategies that leverage its distinct mode of action.

Development of Advanced Analytical Techniques for this compound and its Metabolites in Preclinical Matrices

A significant challenge in studying natural products like this compound is their analysis within complex biological samples (preclinical matrices). longdom.org Future research will necessitate the development and application of advanced analytical techniques to separate, identify, and quantify this compound and its metabolites. sysrevpharm.org Given the complexity of the metabolome, no single analytical platform is sufficient; therefore, an integrated approach is often required. nih.gov

Modern hyphenated techniques are particularly well-suited for this purpose. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the powerful separation capabilities of liquid chromatography with the sensitive detection and identification power of mass spectrometry. longdom.org It is ideal for analyzing complex biological samples to detect trace levels of this compound and its metabolic byproducts. longdom.org

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is effective for metabolites that are volatile or can be made volatile through chemical derivatization, potentially broadening the range of detectable this compound-related compounds. futurelearn.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for structural elucidation. sysrevpharm.org Its non-destructive nature and straightforward sample preparation make it a preferred method for evaluating plant and marine metabolites. sysrevpharm.orgfuturelearn.com It can provide detailed structural information about this compound and its metabolites without the need for extensive purification.

Capillary Electrophoresis-Mass Spectrometry (CE-MS): This technique separates molecules based on their electrophoretic mobility and is particularly useful for analyzing ionic species, which could be relevant for potential sulfated or phosphorylated metabolites of this compound. futurelearn.com

The combined use of these platforms will be crucial for understanding the pharmacokinetics and metabolism of this compound in preclinical studies. longdom.orgnih.gov

Integration of Artificial Intelligence and Machine Learning in this compound Discovery and Mechanism Elucidation

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery by accelerating the analysis of vast and complex datasets. nih.govnih.gov For a molecule like this compound, these technologies offer several promising applications.

AI/ML ApplicationDescriptionPotential Impact on this compound Research
Predictive Modeling ML algorithms can be trained on large datasets of chemical structures and their biological activities to predict the efficacy and potential targets of new compounds. nih.govarxiv.orgPredicting the biological activities of this compound derivatives, guiding synthetic efforts toward more potent and selective analogues.
Mechanism Elucidation AI tools can analyze complex data from metabolomics and other "-omics" studies to identify patterns and generate hypotheses about a compound's mechanism of action. royalsociety.orgIntegrating data from LC-MS, NMR, and bioassays to build a comprehensive model of how this compound affects cellular pathways.
Biosynthetic Pathway Identification AI can mine the genome of the source organism (the Adocia sponge) to identify the gene clusters responsible for synthesizing the this compound scaffold.Accelerating the discovery of the enzymes involved in this compound's production, paving the way for biosynthetic manufacturing to overcome supply limitations. mdpi.com
Generative AI Generative AI models can design novel molecules from scratch or based on an existing scaffold. roche.comCreating virtual libraries of this compound-inspired compounds with optimized drug-like properties for in silico screening.

Broader Implications of the this compound Chemical Scaffold in Natural Product Chemistry and Drug Discovery

The concept of the chemical "scaffold" is fundamental in medicinal chemistry, where a core structure serves as a template for generating a library of related compounds. lifechemicals.com Natural products are a rich source of novel and biologically relevant scaffolds. nih.govresearchgate.net The this compound scaffold, a complex tetracyclic meroterpenoid, holds significant implications for the broader field.

The structural diversity of natural product scaffolds is key to their functional diversity, allowing them to interact with a wide array of biological targets. mdpi.com The this compound skeleton is a prime example of a unique chemical architecture that has been evolutionarily selected. Its rarity and complexity make it an attractive starting point for the design of new compound libraries. researchgate.netrsc.org

Research into the this compound scaffold can:

Inspire New Synthetic Strategies: The challenge of synthesizing its complex, polycyclic structure can drive innovation in organic chemistry.

Generate Diverse Chemical Libraries: Using the this compound core, chemists can create semi-synthetic libraries of new molecules to screen for a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. nih.govrsc.org

Expand Chemical Space: The novelty of the scaffold means that its derivatives will explore regions of chemical space that are not covered by typical synthetic compound collections, increasing the probability of discovering drugs with new mechanisms of action. mdpi.com

By exploring the this compound scaffold, researchers can tap into a rich vein of chemical diversity, potentially leading to the development of new classes of therapeutic agents. nih.gov

Q & A

Q. What ethical frameworks apply to this compound studies involving animal or human subjects?

  • Methodological Answer : For in vivo work, follow ARRIVE 2.0 guidelines for reporting . Human trials require IRB approval, informed consent, and registration in ClinicalTrials.gov . The FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) provide a checklist for ethical study design .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.